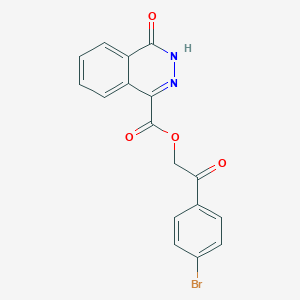![molecular formula C26H34N2O3S B299672 N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide works by inhibiting the activity of the NF-κB pathway, which is involved in the transcription of genes that regulate cell survival, proliferation, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress, and plays a critical role in the immune response. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide inhibits the activity of IKKβ, a kinase that activates NF-κB, thereby blocking the transcription of genes regulated by this pathway.
Biochemical and Physiological Effects
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of the immune response. In cancer cells, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In animal models of inflammation and autoimmune diseases, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to reduce inflammation and improve disease symptoms. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been shown to modulate the immune response by suppressing the activity of T cells and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has some limitations for lab experiments, including its potential toxicity and the need for further optimization to improve its efficacy and safety.
Orientations Futures
There are several future directions for the study of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, including the optimization of its pharmacological properties, the development of new analogs with improved efficacy and safety, and the exploration of its potential therapeutic applications in other diseases. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been studied in combination with other drugs, and further studies are needed to determine the optimal combination and dosing regimen. Finally, the development of biomarkers to predict response to N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide and monitor its efficacy in clinical trials is an important area of future research.
Conclusion
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway, but also has some limitations, including its potential toxicity. There are several future directions for the study of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, including the optimization of its pharmacological properties, the development of new analogs, and the exploration of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide can be synthesized by a multistep process involving the reaction of various chemical reagents. The synthesis method of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been described in detail in a patent application filed by Cephalon, Inc. (US 2009/0016779 A1). The patent application outlines the preparation of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide from 4-cyclohexylphenol, 2-bromoethylamine hydrobromide, and 3-(methylthio)propionic acid, followed by coupling with benzoyl chloride.
Applications De Recherche Scientifique
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. In cancer, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been studied for its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
Propriétés
Formule moléculaire |
C26H34N2O3S |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
N-[1-[2-(4-cyclohexylphenoxy)ethylamino]-4-methylsulfanyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C26H34N2O3S/c1-32-19-16-24(28-25(29)22-10-6-3-7-11-22)26(30)27-17-18-31-23-14-12-21(13-15-23)20-8-4-2-5-9-20/h3,6-7,10-15,20,24H,2,4-5,8-9,16-19H2,1H3,(H,27,30)(H,28,29) |
Clé InChI |
KXSMPESSZSLCLA-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)

